molecular formula C9H13F3N4O2S B8079645 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide

Cat. No.: B8079645
M. Wt: 298.29 g/mol
InChI Key: OPRISKUUDKUHJV-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide is a synthetic compound with the molecular formula C9H13F3N4O2S and a molecular weight of 298.29 g/mol This compound is characterized by the presence of a trifluoroacetyl group, a piperidine ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The trifluoroacetyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,2,2-Trifluoroacetyl)piperidine-3-carbonyl)hydrazinecarbothioamide is unique due to the combination of its trifluoroacetyl group, piperidine ring, and hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

[[1-(2,2,2-trifluoroacetyl)piperidine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O2S/c10-9(11,12)7(18)16-3-1-2-5(4-16)6(17)14-15-8(13)19/h5H,1-4H2,(H,14,17)(H3,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRISKUUDKUHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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